Isoglobotriose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoglobotriose can be synthesized through enzymatic methods involving glycosyltransferases. One common approach is the use of donor substrates like UDP-galactose and acceptor substrates like lactose. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of galactose to the lactose molecule .
Industrial Production Methods: Industrial production of this compound often involves high-performance liquid chromatography (HPLC) for isolation and purification. This method ensures high purity and yield of the compound, making it suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Isoglobotriose primarily undergoes glycosidic bond formation and hydrolysis. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Glycosidic Bond Formation: Enzymes like glycosyltransferases are commonly used.
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its monosaccharide components.
Oxidation and Reduction: Mild oxidizing agents like periodate can be used for oxidation, while reducing agents like sodium borohydride can be used for reduction.
Major Products Formed:
Hydrolysis: Galactose and glucose.
Oxidation: Aldonic acids.
Reduction: Sugar alcohols.
Scientific Research Applications
Isoglobotriose has a wide range of applications in scientific research:
Chemistry: Used as a standard for chromatographic analysis and as a building block for more complex glycoconjugates.
Biology: Plays a role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in developing therapeutic agents, particularly in the field of immunology.
Industry: Used in the production of functional foods and as a prebiotic to promote gut health .
Mechanism of Action
Isoglobotriose exerts its effects primarily through interactions with specific receptors on cell surfaces. These interactions can trigger various signaling pathways, influencing cellular processes such as proliferation, differentiation, and immune responses. The exact molecular targets and pathways can vary depending on the biological context .
Comparison with Similar Compounds
Globotriose: Similar structure but with different glycosidic linkages.
Lactose: A disaccharide with a similar glucose-galactose backbone.
Maltotriose: A trisaccharide composed of three glucose units.
Uniqueness: Isoglobotriose is unique due to its specific glycosidic linkages (Gal(α1-3)Gal(β1-4)Glc), which confer distinct biological properties. Its presence in certain mammalian milks and its role in cell signaling and immune responses further highlight its uniqueness .
Properties
IUPAC Name |
2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDPRQJTYDIWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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